UNII-D5P9N1W189 UNII-D5P9N1W189
Brand Name: Vulcanchem
CAS No.: 185613-71-2
VCID: VC0058058
InChI: InChI=1S/C22H29FO5/c1-12-9-21(23)15-5-4-13-8-14(25)6-7-19(13,2)18(15)16(26)10-20(21,3)22(12,28)17(27)11-24/h6-8,12,15-16,18,24,26,28H,4-5,9-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22-/m0/s1
SMILES: CC1CC2(C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F
Molecular Formula: C22H29FO5
Molecular Weight: 392.467

UNII-D5P9N1W189

CAS No.: 185613-71-2

Cat. No.: VC0058058

Molecular Formula: C22H29FO5

Molecular Weight: 392.467

* For research use only. Not for human or veterinary use.

UNII-D5P9N1W189 - 185613-71-2

Specification

CAS No. 185613-71-2
Molecular Formula C22H29FO5
Molecular Weight 392.467
IUPAC Name (8S,9R,10R,11S,13R,14S,16S,17R)-14-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H29FO5/c1-12-9-21(23)15-5-4-13-8-14(25)6-7-19(13,2)18(15)16(26)10-20(21,3)22(12,28)17(27)11-24/h6-8,12,15-16,18,24,26,28H,4-5,9-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22-/m0/s1
Standard InChI Key OXYIPQGDQCLIAE-RNGLRLRGSA-N
SMILES CC1CC2(C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator